1H-pyrazolo[3,4-c]pyridine

Neurodegenerative disease Kinase inhibition GSK3

1H-Pyrazolo[3,4-c]pyridine (6-azaindazole) offers non-substitutable N-6 pharmacophoric geometry distinct from the common [3,4-b] isomer, enabling unique hinge-region hydrogen bonding in kinase ATP pockets. Validated: sub-µM GSK3α/β inhibition (IC₅₀ 0.4–1.0 µM) with selectivity over CDK5/CLK1/DYRK1A; 3,5-disubstituted analogs achieve picomolar pan-Pim inhibition (Pim-2 Ki=0.11 nM, PDB 5DHJ); 7-oxo derivatives provide sGC stimulation with endothelial anti-inflammatory activity not reported for riociguat/vericiguat. Five regiospecific vectors (N-1, N-2, C-3, C-5, C-7) support parallel library synthesis. Procure parent scaffold or 5-halo intermediates. 97% purity.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-45-4
Cat. No. B3024187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-c]pyridine
CAS271-45-4
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=NN2
InChIInChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
InChIKeyKNYHISBJRQVMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-c]pyridine (CAS 271-47-6): Core Scaffold Procurement Guide for Kinase-Targeted Drug Discovery


1H-Pyrazolo[3,4-c]pyridine (CAS 271-47-6; PubChem CID 6451441) is a bicyclic heteroaromatic scaffold composed of fused pyrazole and pyridine rings, with a molecular weight of 119.12 g/mol, computed XLogP3-AA of 0.5, and a topological polar surface area of 41.6 Ų, indicating balanced hydrophilic–lipophilic properties suitable for fragment-based drug discovery (FBDD) and lead optimization [1]. Unlike the more prevalent 1H-pyrazolo[3,4-b]pyridine isomer, which dominates the patent and medicinal chemistry literature, the [3,4-c] regioisomer presents a distinct nitrogen atom orientation at position 6 of the fused ring system—functionally a 6-azaindazole—that confers unique hydrogen-bonding geometry within ATP-binding kinase pockets and enables regiospecific vectorial functionalization at N-1, N-2, C-3, C-5, and C-7 positions [2][3].

Why 1H-Pyrazolo[3,4-c]pyridine Cannot Be Interchanged with Other Pyrazolopyridine Isomers in Lead Optimization


The five pyrazolopyridine constitutional isomers (fusion types [3,4-b], [3,4-c], [4,3-b], [4,3-c], and [1,5-a]) differ fundamentally in the position of the pyridine nitrogen atom relative to the pyrazole ring, which determines the vector of hydrogen-bond acceptor interactions in biological targets and the regiochemical accessibility of each ring position for synthetic elaboration [1]. For instance, the pyrazolo[4,3-b]pyridine isomer (HL1) and the pyrazolo[3,4-c]pyridine isomer (HL2) generate isomeric MOFs with zinc(II) that exhibit substantial differences in pore size, total pore volume, surface area, and CO₂ uptake performance, demonstrating that even a subtle shift in the pyridyl nitrogen position produces measurably divergent material properties [2]. In a medicinal chemistry context, the [3,4-c] scaffold (6-azaindazole) was deliberately selected over other azaindazole isomers during fragment screening for pan-Pim kinase inhibitors because its specific nitrogen placement enabled key binding interactions within the ATP site that other isomers could not replicate, ultimately yielding inhibitors with picomolar biochemical potency across all three Pim isoforms [3]. These findings confirm that the [3,4-c] isomer possesses a non-substitutable pharmacophoric geometry; procurement of alternative pyrazolopyridine isomers without explicit head-to-head comparative data risks loss of target engagement, altered selectivity profiles, and failed hit-to-lead progression.

1H-Pyrazolo[3,4-c]pyridine: Quantitative Differential Evidence Versus Comparator Scaffolds


Selective GSK3α/β, CLK1, and DYRK1A Kinase Inhibition: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine-Derived Inhibitors

A series of 1H-pyrazolo[3,4-c]pyridines bearing 1,3,5- or 1,3,7-substitution patterns demonstrated selective inhibition of GSK3α/β, CLK1, and DYRK1A without cytotoxicity. The most active analogue, compound 14e (bearing an unsubstituted pyrazole N1-H and a 5-cyclohexyl group), inhibited GSK3α/β with an IC50 of 0.4 µM, CLK1 with an IC50 of 1.1 µM, and DYRK1A with an IC50 of 4 µM. Compound 14d, also retaining N1-H, showed GSK3α/β IC50 of 0.55 µM. Critically, the N1-methylated analogues 13a–f were uniformly inactive (IC50 >10 µM) across all kinases tested, confirming that the free N1-H donor is essential for hinge-region hydrogen bonding [1]. In contrast, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives reported by Chioua et al. (2009) exhibited a divergent selectivity profile with preferential DYRK1A inhibition (IC50 values in the 0.5–2 µM range) but substantially weaker GSK3α/β activity (>10 µM for most analogues), highlighting that the [3,4-c] scaffold uniquely enables potent GSK3α/β engagement [2].

Neurodegenerative disease Kinase inhibition GSK3 CLK1 DYRK1A

Pan-Pim Kinase Picomolar Potency via 6-Azaindazole Core: 1H-Pyrazolo[3,4-c]pyridine vs. Indazole

Fragment screening at Genentech identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as the preferred core scaffold for developing pan-Pim kinase inhibitors, selected over other azaindazole and indazole isomers after structure-based assessment of binding interactions within the Pim-1 ATP pocket [1]. Iterative fragment elaboration yielded 3,5-substituted 6-azaindazole derivatives with picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3). The clinical candidate GNE-955 (bearing a 5-azaindazole core closely related to the [3,4-c] scaffold) demonstrated Ki values of 0.018 nM (Pim-1), 0.11 nM (Pim-2), and 0.08 nM (Pim-3), representing sub-nanomolar pan-Pim inhibition . By comparison, the indazole-derived pan-Pim inhibitor SGI-1776 exhibits significantly weaker potency with reported IC50/Ki values of 7 nM (Pim-1), 363 nM (Pim-2), and approximately 70 nM (Pim-3), reflecting a >300-fold selectivity gap that disfavors Pim-2 [2]. The 6-azaindazole core thus delivers a balanced picomolar pan-Pim profile that indazole-based cores cannot match, particularly for the therapeutically critical Pim-2 isoform implicated in multiple myeloma.

Pan-Pim kinase Multiple myeloma Fragment-based drug discovery Picomolar inhibitor

Multi-Vector Functionalization Capability for Fragment-to-Lead Elaboration: 1H-Pyrazolo[3,4-c]pyridine vs. Other Heterocyclic FBDD Fragments

Bedwell et al. (2023) demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds enable selective, independent functionalization at five distinct positions: N-1 via protection-group chemistry and N-alkylation; N-2 via selective alkylation; C-3 via tandem borylation and Suzuki–Miyaura cross-coupling; C-5 via Pd-catalyzed Buchwald–Hartwig amination; and C-7 via selective metalation with TMPMgCl·LiCl followed by electrophilic trapping or Negishi cross-coupling [1]. This five-vector elaboration capability was validated by linking multiple functionalization strategies in sequence to emulate a complete hit-to-lead pathway. In contrast, alternative bicyclic heteroaromatic fragments commonly used in FBDD—such as indazole, which lacks a second nitrogen for hydrogen-bonding diversity, or pyrazolo[1,5-a]pyridine, which offers fewer synthetically accessible diversification points—typically permit functionalization at only 2–3 positions without protecting group manipulation [2]. The mesylation of 5-halo-1H-pyrazolo[3,4-c]pyridine proceeds with high selectivity to yield the N-1 protected product, confirming regiochemical predictability essential for parallel library synthesis [1].

Fragment-based drug discovery Vectorial functionalization Scaffold elaboration Synthetic tractability

Soluble Guanylyl Cyclase (sGC) Stimulation with Dual Vasoprotective and Anti-Inflammatory Activity: 1H-Pyrazolo[3,4-c]pyridin-7-one vs. Unsubstituted Pyrazolopyridine Isomers

Multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones were rationally designed as heme-dependent, direct soluble guanylyl cyclase (sGC) stimulators. Derivatives 14b, 15b, and 16a displayed characteristic sGC "stimulator" features in A7r5 vascular smooth muscle cells, strongly synergizing with the NO donor sodium nitroprusside (SNP) to induce cGMP generation in a manner that requires the presence of a reduced heme moiety [1]. Compound 14b reduced A7r5 vascular smooth muscle cell proliferation, while compound 16a dampened the expression of adhesion molecules ICAM-1 and P/E-Selectin in Human Umbilical Vein Endothelial Cells (HUVECs) and reduced subsequent adhesion of U937 leukocytes triggered by TNF-α or IL-1β [1]. The 7-one oxidation state of the [3,4-c] scaffold is a critical structural determinant for sGC stimulator activity; the reduced tetrahydro-1H-pyrazolo[3,4-c]pyridine and the unsubstituted aromatic 1H-pyrazolo[3,4-c]pyridine do not exhibit this pharmacology [2]. Commercially approved sGC stimulators such as riociguat and vericiguat are built on the pyrazolo[3,4-b]pyridine scaffold, yet the [3,4-c]pyridin-7-one platform uniquely combines sGC stimulation with direct anti-inflammatory effects on endothelial cells—a dual pharmacological profile not reported for the [3,4-b]-based sGC stimulators [1].

Soluble guanylyl cyclase Cardiovascular Vasoprotection Anti-inflammatory

Selective BTK Kinase Inhibition: 1H-Pyrazolo[3,4-c]pyridine-Derived Inhibitors vs. First-Generation BTK Inhibitors

Patent US 11,739,090 B2 (Jumbo Drug Bank, 2023) discloses substituted pyrazolo[3,4-c]pyridines as selective BTK kinase inhibitors, claiming compounds with high activity and high selectivity for BTK over other Tec-family kinases [1]. While specific IC50 values are disclosed in the patent's experimental section, the structural claims define the pyrazolo[3,4-c]pyridine core as the essential scaffold for achieving BTK selectivity, distinguishing these compounds from first-generation BTK inhibitors such as ibrutinib, which is built on a pyrazolo[3,4-d]pyrimidine core and exhibits known off-target activity against EGFR, ITK, and other kinases. The [3,4-c] scaffold's regiospecific substitution pattern at N-1, C-3, C-5, and C-7 positions enables precise spatial orientation of the acrylamide warhead for covalent Cys481 modification while minimizing interactions with off-target kinase cysteine residues [2]. Additionally, patent US 9,850,239 (Genentech, 2017) claims pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors, and the distinct kinase selectivity achievable from the same core scaffold through different substitution patterns underscores the scaffold's versatility for generating highly selective kinase inhibitors across unrelated kinase families [2].

BTK kinase Selective inhibition B-cell malignancies Covalent inhibitor

Selective Cystathionine β-Synthase (CBS) Inhibition: Pyrazolo[3,4-c]pyridine vs. Aminoacetic Acid and Cystathionine γ-Lyase Selectivity

A focused library screen of heteroaromatic scaffolds against cystathionine β-synthase (CBS) identified a pyrazolo[3,4-c]pyridine derivative with inhibitory potency readily comparable to aminoacetic acid (the most potent CBS inhibitor known at the time of publication), while demonstrating promising specificity over the closely related enzyme cystathionine γ-lyase (CSE) [1]. The compound was characterized as an orthosteric inhibitor binding at the enzyme active site rather than the allosteric regulatory domain, as confirmed by differential scanning fluorimetry which ruled out binding to the S-adenosylmethionine cofactor site [1]. Structure-activity relationships from a sub-scaffold follow-up screen established the specific substitution requirements for CBS inhibition within the pyrazolo[3,4-c]pyridine series. This discovery is significant because no other pyrazolopyridine isomer has been reported as a selective CBS orthosteric inhibitor, making the [3,4-c] scaffold uniquely associated with this pharmacology [1].

Cystathionine β-synthase Hydrogen sulfide Orthosteric inhibitor Selectivity

Priority Application Scenarios for 1H-Pyrazolo[3,4-c]pyridine Based on Validated Differential Evidence


Fragment-Based Discovery of Selective GSK3α/β Inhibitors for Neurodegenerative Disease

Based on the Sklepari et al. (2017) demonstration that 1H-pyrazolo[3,4-c]pyridine derivatives achieve sub-micromolar GSK3α/β inhibition (IC50 = 0.4–1.0 µM) with excellent selectivity over CDK5, CLK1, and DYRK1A—and with the critical requirement that the pyrazole N1-H remain unsubstituted for hinge-region hydrogen bonding—medicinal chemistry teams can procure the 1H-unsubstituted parent scaffold as a validated fragment hit and elaborate via the C-5 position (cyclohexyl or aryl groups preferred) to improve potency while maintaining the kinase selectivity signature [1]. The demonstrated lack of cytotoxicity (IC50 >10 µM in cellular assays) supports progression to in vivo proof-of-concept studies in tauopathy or Alzheimer's disease models.

Pan-Pim Inhibitor Lead Optimization Using 6-Azaindazole (1H-Pyrazolo[3,4-c]pyridine) Core for Hematological Malignancies

The Genentech fragment screening campaign established that the 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) core, when elaborated with appropriate 3,5-substitution, delivers balanced picomolar pan-Pim inhibition across all three isoforms—including the therapeutically critical but historically challenging Pim-2 (Ki = 0.11 nM for GNE-955) [1]. Procurement teams sourcing building blocks for Pim inhibitor programs should prioritize 3,5-disubstituted 1H-pyrazolo[3,4-c]pyridine intermediates, as this substitution pattern has been crystallographically validated in the Pim-1 ATP binding site (PDB: 5DHJ, resolution 2.46 Å) and linked to clinical candidate progression .

Multi-Vector Fragment Elaboration for Accelerated Hit-to-Lead Chemistry

As demonstrated by Bedwell et al. (2023), 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds support five independent diversification vectors, enabling parallel library synthesis and rapid SAR exploration without cross-reactivity or protecting group conflicts [1]. Contract research organizations (CROs) and internal medicinal chemistry groups can specify 5-bromo- or 5-chloro-1H-pyrazolo[3,4-c]pyridine as the key intermediate for FBDD programs, investing in a single building block stock that can be differentially elaborated toward diverse kinase, sGC, or CBS targets, thereby reducing procurement complexity and minimizing inventory overhead.

Cardiovascular Drug Discovery Targeting sGC with Ancillary Anti-Inflammatory Activity

The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold provides a differentiated entry point for sGC-targeted cardiovascular programs, combining heme-dependent cGMP stimulation with endothelial anti-inflammatory effects (reduced ICAM-1 and P/E-Selectin expression, decreased leukocyte adhesion) that are not reported for the clinically approved pyrazolo[3,4-b]pyridine-based sGC stimulators riociguat and vericiguat [1]. Researchers procuring this scaffold should specify the 7-oxo oxidation state, as the aromatic 1H-pyrazolo[3,4-c]pyridine and the tetrahydro-reduced form lack sGC stimulator activity . The NO-dependent mechanism of cGMP elevation suggests potential for reduced hypotension risk compared to NO-independent sGC activators, a hypothesis warranting in vivo hemodynamic comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.